molecular formula C12H22Cl3N3 B6213992 1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride CAS No. 2728477-59-4

1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride

Cat. No.: B6213992
CAS No.: 2728477-59-4
M. Wt: 314.7
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Description

1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyl group attached to an azetidine ring, which is further connected to an aminomethyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Aminomethylation: The aminomethyl group is added through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkyl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(aminomethyl)-1-phenylazetidin-3-yl]methanamine trihydrochloride
  • 1-[3-(aminomethyl)-1-benzylpyrrolidin-3-yl]methanamine trihydrochloride
  • 1-[3-(aminomethyl)-1-benzylpiperidin-3-yl]methanamine trihydrochloride

Uniqueness

1-[3-(aminomethyl)-1-benzylazetidin-3-yl]methanamine trihydrochloride stands out due to its azetidine ring, which imparts unique chemical properties and reactivity compared to other similar compounds with different ring structures. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2728477-59-4

Molecular Formula

C12H22Cl3N3

Molecular Weight

314.7

Purity

95

Origin of Product

United States

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